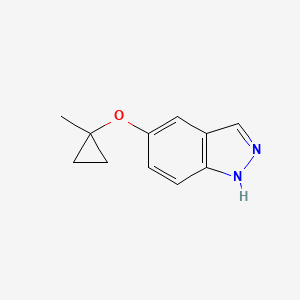

5-(1-methylcyclopropoxy)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial Activity

5-(1-methylcyclopropoxy)-1H-indazole, as part of the indazole class, contributes to the development of antimicrobial agents. Research on indazole-derived compounds demonstrates their effectiveness in inhibiting S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, showcasing broad-spectrum antimicrobial activity (Li et al., 2003).

Medicinal Importance

Indazoles, including derivatives like this compound, are crucial in medicinal chemistry. They exhibit a wide range of biological and pharmaceutical applications, such as anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties (Gaikwad et al., 2015).

Molecular Pharmacology

Indazole derivatives are prominent in medicinal research due to their varied biological activities. They play a significant role in synthesizing FDA-approved drugs for various treatments, including cancer and chronic inflammation. The synthesis, reactivity, and biological properties of these compounds are influenced by their tautomerism (Mal et al., 2022).

Antibacterial and Antifungal Properties

Indazole compounds, such as this compound, have demonstrated efficacy as antibacterial and antifungal agents. They exhibit potent action against various bacterial strains and fungal infections, highlighting their importance in developing new antimicrobial drugs (Panda et al., 2022).

Therapeutic Applications

Indazole derivatives are key in developing novel therapeutic agents. They possess significant anticancer and anti-inflammatory activity and are used in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold is crucial in pharmacological development due to its potential therapeutic value (Denya et al., 2018).

Immunotherapeutic Potential

Substituted 1H-indazoles, including derivatives like this compound, have been identified as potent inhibitors for the immunosuppressive enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1), suggesting their potential in immunotherapeutic applications (Pradhan et al., 2017).

Neurological Disorder Treatment

Indazoles are involved in a variety of biological and enzymatic processes, exhibiting potent activity against neurological disorders like Parkinson's and Alzheimer's diseases. Their mechanism includes inhibiting monoamine oxidase and kinase enzymes, highlighting their importance in treating neurological diseases (Pal & Sahu, 2022).

作用機序

Target of Action

The primary target of 5-(1-methylcyclopropoxy)-1H-indazole, also known as MLi-2, is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function .

Mode of Action

this compound interacts with its target, LRRK2, by inhibiting its kinase activity . This inhibition is achieved through the compound’s exceptional potency in a purified LRRK2 kinase assay in vitro . The interaction results in the dephosphorylation of LRRK2 pSer935, a process that can be monitored in a cellular assay .

Biochemical Pathways

The inhibition of LRRK2 by this compound affects several biochemical pathways. These include pathways involved in Parkinson’s disease, a neurodegenerative disorder associated with mutations in the LRRK2 gene . The compound’s action on LRRK2 can also influence other pathways, such as those involved in autophagy and mitochondrial function .

Pharmacokinetics

The pharmacokinetic properties of this compound include its ability to inhibit LRRK2 in both the central and peripheral nervous system following acute oral and subchronic dosing . The compound’s impact on bioavailability is demonstrated by its ability to maintain brain and plasma exposures greater than 100 times the in vivo plasma IC50 for LRRK2 kinase inhibition over a 15-week period .

Result of Action

The molecular and cellular effects of this compound’s action include dose-dependent central and peripheral target inhibition over a 24-hour period, as measured by the dephosphorylation of pSer935 LRRK2 . Morphologic changes in the lung, consistent with enlarged type II pneumocytes, were observed in MitoPark mice treated with the compound .

生化学分析

Biochemical Properties

5-(1-methylcyclopropoxy)-1H-indazole is an indazole derivative . Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It is known that indazole derivatives can have a wide range of effects on cells, depending on their specific structures and functional groups .

Molecular Mechanism

It is known to be an inhibitor of leucine-rich repeat kinase 2 (LRRK2) , which plays a role in cellular processes such as vesicle trafficking, autophagy, and mitochondrial function .

Temporal Effects in Laboratory Settings

It is known that the compound MLi-2, which is structurally similar to this compound, exhibits exceptional potency in a purified LRRK2 kinase assay in vitro .

Metabolic Pathways

Indazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that LRRK2, which this compound inhibits, is partially present in the outer mitochondrial membrane fraction .

Subcellular Localization

It is known that the amount of LRRK2 in the mitochondrial fraction increases upon stimulation .

特性

IUPAC Name |

5-(1-methylcyclopropyl)oxy-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLPLOOZQDHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)OC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)

![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)

![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)